molecular formula C12H16N4O2 B1669589 8-Cyclopentyl-1,3-dimethylxanthine CAS No. 35873-49-5

8-Cyclopentyl-1,3-dimethylxanthine

Cat. No. B1669589
CAS RN: 35873-49-5
M. Wt: 248.28 g/mol
InChI Key: SCVHFRLUNIOSGI-UHFFFAOYSA-N
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Description

8-Cyclopentyl-1,3-dimethylxanthine, also known as 8-Cyclopentyltheophylline, 8-CPT, or CPX, is a drug that acts as a potent and selective antagonist for the adenosine receptors . It has some selectivity for the A1 receptor subtype, as well as being a non-selective phosphodiesterase inhibitor . It is a high-affinity adenosine A1 receptor antagonist .


Molecular Structure Analysis

The molecular formula of 8-Cyclopentyl-1,3-dimethylxanthine is C12H16N4O2 .


Chemical Reactions Analysis

8-Cyclopentyl-1,3-dimethylxanthine is a selective adenosine A1 receptor antagonist . It has a binding activity in rat brain membranes with Ki = 10.9 nM for the A1 receptor and Ki = 1440 nM for the A2 receptor .


Physical And Chemical Properties Analysis

8-Cyclopentyl-1,3-dimethylxanthine has a molecular weight of 248.28 g/mol . It is a white crystalline solid .

Scientific Research Applications

“8-Cyclopentyl-1,3-dimethylxanthine” (also known as 8-Cyclopentyltheophylline, 8-CPT, CPX) is a drug which acts as a potent and selective antagonist for the adenosine receptors, with some selectivity for the A1 receptor subtype, as well as a non-selective phosphodiesterase inhibitor . It has stimulant effects in animals with slightly higher potency than caffeine .

While specific applications are not readily available in the sources I have access to, it’s worth noting that adenosine receptor antagonists have a wide range of potential applications in scientific research and medicine. They can be used to study the role of adenosine in physiological processes and diseases, and they have potential therapeutic applications in conditions such as Parkinson’s disease, cardiovascular disease, and neurodegenerative disorders .

“8-Cyclopentyl-1,3-dimethylxanthine” (also known as 8-Cyclopentyltheophylline, 8-CPT, CPX) is a drug which acts as a potent and selective antagonist for the adenosine receptors, with some selectivity for the A1 receptor subtype, as well as a non-selective phosphodiesterase inhibitor . It has stimulant effects in animals with slightly higher potency than caffeine .

While specific applications are not readily available in the sources I have access to, it’s worth noting that adenosine receptor antagonists have a wide range of potential applications in scientific research and medicine. They can be used to study the role of adenosine in physiological processes and diseases, and they have potential therapeutic applications in conditions such as Parkinson’s disease, cardiovascular disease, and neurodegenerative disorders .

Future Directions

Research has shown that 8-Cyclopentyl-1,3-dimethylxanthine enhances the effectiveness of antidepressants in behavioral tests and modulates the redox balance in the cerebral cortex of mice . This suggests that the adenosine system may be involved in increasing the effect of antidepressants . This could potentially open up new avenues for the development of antidepressant drugs .

properties

IUPAC Name

8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHFRLUNIOSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189432
Record name 8-Cyclopentyl-1,3-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Cyclopentyl-1,3-dimethylxanthine

CAS RN

35873-49-5
Record name 8-Cyclopentyltheophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35873-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclopentyl-1,3-dimethylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035873495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-cyclopentyltheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101806
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Cyclopentyl-1,3-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-CYCLOPENTYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PWT4CPL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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